![molecular formula C14H20O3 B14399076 {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol CAS No. 88010-79-1](/img/structure/B14399076.png)
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol is a chemical compound known for its unique structure and properties. It is an epoxide derivative with a phenyl group substituted with a methyl and a 2-methylpropoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol typically involves the reaction of 4-methyl-2-(2-methylpropoxy)phenyl with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
科学的研究の応用
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and signaling pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxirane}: Similar structure but lacks the methanol group.
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]ethanol}: Similar structure but lacks the epoxide ring.
Uniqueness
The presence of both the epoxide ring and the methanol group in {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol makes it unique.
特性
CAS番号 |
88010-79-1 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
[2-[4-methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-16-13-6-11(3)4-5-12(13)14(8-15)9-17-14/h4-6,10,15H,7-9H2,1-3H3 |
InChIキー |
ZKYVUFXMPSROAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2(CO2)CO)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


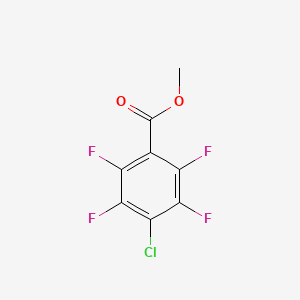
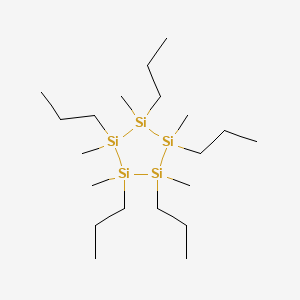
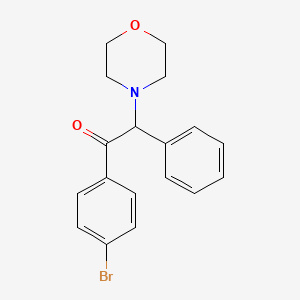

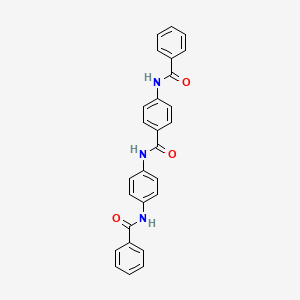
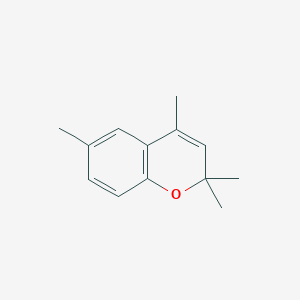
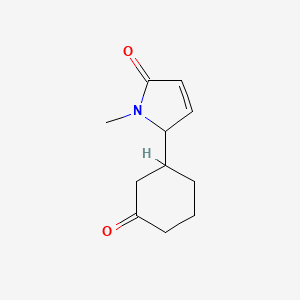
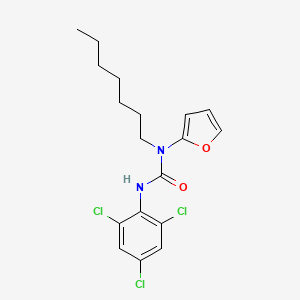
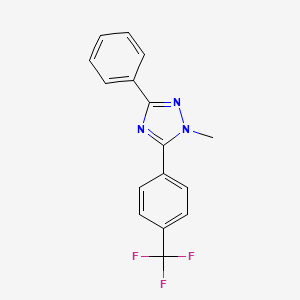
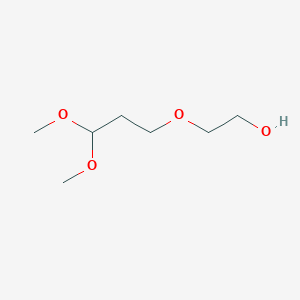
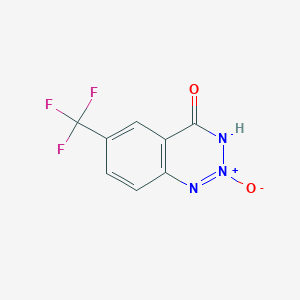
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
